19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde
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Overview
Description
19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde is a complex organic compound. It is known for its intricate structure and significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is often studied for its potential therapeutic properties and its role as an impurity in certain drug formulations .
Preparation Methods
The synthesis of 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the context of cancer treatment, due to its structural similarity to certain anticancer agents.
Mechanism of Action
The mechanism of action of 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde can be compared with similar compounds such as irinotecan and its derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique in its specific functional groups and overall structure, which may confer distinct properties and applications .
Similar compounds include:
- Irinotecan
- Topotecan
- Camptothecin derivatives .
Properties
CAS No. |
109466-93-5 |
---|---|
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde |
InChI |
InChI=1S/C21H16N2O5/c1-2-21(27)15-7-17-18-13(6-12-4-3-11(9-24)5-16(12)22-18)8-23(17)19(25)14(15)10-28-20(21)26/h3-7,9,27H,2,8,10H2,1H3 |
InChI Key |
AMDHQGZVCWWZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)C=O)O |
Origin of Product |
United States |
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